molecular formula C8H10N2OS2 B13487317 2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine

2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine

Cat. No.: B13487317
M. Wt: 214.3 g/mol
InChI Key: IMXPOIDJPQUXGC-UHFFFAOYSA-N
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Description

2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine is a heterocyclic compound that features a fused furo-pyrimidine ring system with two methylsulfanyl groups at positions 2 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions . This process leads to the formation of the desired furo-pyrimidine ring system with intact methylsulfanyl groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-chloroperbenzoic acid for oxidation of methylsulfanyl groups.

    Bases: Sodium methoxide (MeONa) in butanol (BuOH) for cyclization reactions.

    Nucleophiles: Benzylamine (BnNH2) for substitution reactions.

Major Products

    Sulfoxides and Sulfones: Formed from the oxidation of methylsulfanyl groups.

    N-benzyl Derivatives: Formed from nucleophilic substitution reactions after oxidation.

Scientific Research Applications

2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine depends on its specific application. For example, as a fluorescence probe for cadmium detection, the compound’s bis-heterocyclic structure allows it to coordinate with Cd2+ ions, resulting in a fluorescence response . The methylsulfanyl groups play a crucial role in achieving selective and sensitive detection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine is unique due to the presence of two methylsulfanyl groups, which can be selectively modified to introduce various functional groups. This versatility makes it a valuable compound for developing new materials and probes with specific properties.

Properties

Molecular Formula

C8H10N2OS2

Molecular Weight

214.3 g/mol

IUPAC Name

2,4-bis(methylsulfanyl)-5,6-dihydrofuro[2,3-d]pyrimidine

InChI

InChI=1S/C8H10N2OS2/c1-12-7-5-3-4-11-6(5)9-8(10-7)13-2/h3-4H2,1-2H3

InChI Key

IMXPOIDJPQUXGC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC2=C1CCO2)SC

Origin of Product

United States

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